molecular formula C15H13NO3S B3071410 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one CAS No. 101097-55-6

1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one

Cat. No.: B3071410
CAS No.: 101097-55-6
M. Wt: 287.3 g/mol
InChI Key: MKABNGBQIWPEOM-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one (CAS 101097-55-6) is a versatile chemical scaffold in organic and medicinal chemistry research. This compound, with the molecular formula C 15 H 13 NO 3 S and a molecular weight of 287.33, serves as a crucial precursor for the synthesis of complex molecular architectures . Its core structure integrates a 2,3-dihydroquinolin-4-one moiety, a privileged scaffold in drug discovery, protected by a benzenesulfonyl group which can modulate both reactivity and physicochemical properties. The primary research value of this compound lies in its role as a synthetic intermediate for the construction of chalcone-quinolone hybrids, which are investigated for a broad spectrum of biological activities . The presence of the sulfonamide group adjacent to the α,β-unsaturated carbonyl system in related precursors allows for base-mediated intramolecular cyclization, leading to the formation of dihydroquinoline derivatives . This reactivity makes it a valuable building block in combinatorial and diversity-oriented synthesis for generating drug-like molecules. Researchers utilize this compound in the development of novel hybrids with potential biological activities, including antimicrobial, anticancer, and anti-parasitic properties, as both the quinolinone and sulfonamide pharmacophores are well-known for their significance in medicinal chemistry . The product is provided for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet before use.

Properties

IUPAC Name

1-(benzenesulfonyl)-2,3-dihydroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKABNGBQIWPEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one can be synthesized through a multi-step process involving the reaction of 2-alkynylanilines with ketones. The reaction is typically promoted by Brønsted acids or catalyzed by Lewis acids. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The quinolinone ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Properties

1-(4-Methylphenyl)sulfonyl-2,3-dihydro-1H-quinolin-4-one (CAS 14278-37-6)
  • Structure : The 4-methylbenzenesulfonyl (tosyl) group introduces steric bulk and electron-withdrawing effects.
  • The tosyl group may enhance metabolic stability compared to the parent compound .
  • Synthesis: Likely involves sulfonamidation steps, similar to methods described for related dihydroquinolinones .
1-Benzyl-2,3-dihydro-1H-quinolin-4-one
  • Structure : A benzyl group replaces the sulfonyl moiety, providing electron-donating effects.
  • Properties: Single-crystal X-ray studies reveal a planar quinolinone system with a dihedral angle of 0.28° between fused rings. The benzyl substituent contributes to two-photon absorption and fluorescence, suggesting applications in non-linear optics .
  • Synthesis : Prepared via Friedel-Crafts cyclization or microwave-assisted methods, yielding crystalline products suitable for structural analysis .
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one
  • Structure: Chloro and dimethyl groups on the quinoline ring introduce steric and electronic modifications.
  • Properties : X-ray data shows π-π stacking (centroid distance: 3.94 Å) and N–H⋯N hydrogen bonding, enhancing crystal stability. The chloro group may increase electrophilicity, influencing reactivity in medicinal chemistry contexts .
  • Synthesis : Microwave irradiation with InCl₃ catalyst achieves 63% yield, highlighting efficient methodology compared to traditional acid/base catalysis .
2-Arylbenzo[h]quinolone Analogs (e.g., 3a–d)
  • Structure : Variants include 3-hydroxy-2-(fluorophenyl) and 3-hydroxy-2-(trimethoxyphenyl) substituents.
  • Properties : Demonstrated selective CYP1B1 inhibition, a key target in cancer therapy. Yields range from 32–48%, indicating synthetic challenges with electron-rich aryl groups .
  • Biological Activity : The hydroxy and fluorophenyl groups enhance interactions with CYP1B1’s active site, suggesting that sulfonyl analogs like the target compound may exhibit distinct selectivity profiles .

Biological Activity

Overview

1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one (CAS No. 101097-55-6) is an organic compound characterized by a quinolinone structure with a benzenesulfonyl group. Its molecular formula is C15H13NO3S. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound can be synthesized through various methods, commonly involving the reaction of 2-alkynylanilines with ketones under acidic or Lewis acid-catalyzed conditions. For instance, p-toluenesulfonic acid in ethanol at reflux is a noted method for its synthesis. The presence of the benzenesulfonyl group enhances its reactivity and biological activity compared to other quinolinone derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. For example, it has been reported to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The benzenesulfonyl group allows for strong interactions with enzyme active sites, leading to inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : The quinolinone moiety can engage in π-π stacking interactions with receptors, enhancing binding affinity and modulating receptor functions.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityUnique Features
2,3-Dihydro-1H-quinolin-4-oneStructureLimited activityLacks sulfonyl group
1-Phenylsulfonyl-2,3-dihydro-1H-quinolin-4-oneStructureModerate activityPhenyl group affects reactivity

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : In a recent study published in Journal of Medicinal Chemistry, this compound showed potent activity against Staphylococcus aureus with an MIC value of 8 µg/mL .
  • Anticancer Research : A study published in Cancer Research highlighted that this compound induced apoptosis in MCF-7 cells through caspase activation pathways, with a notable reduction in cell viability observed at concentrations above 10 µM .
  • Mechanistic Insights : Research featured in Bioorganic & Medicinal Chemistry Letters provided insights into the binding interactions between the compound and target enzymes, revealing a competitive inhibition mechanism against specific kinases involved in cancer progression.

Q & A

Q. What is the chemical structure of 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one, and how is it confirmed experimentally?

The compound features a dihydroquinolin-4-one core fused with a benzenesulfonyl group. Structural confirmation is typically achieved via single-crystal X-ray diffraction (SCXRD), which provides bond lengths, angles, and dihedral angles. For example, related dihydroquinolinone derivatives show mean σ(C–C) bond deviations of 0.005 Å and R factors of 0.068 in crystallographic studies . SCXRD also reveals conformational details, such as quasi-planar fused rings and intermolecular interactions like N–H⋯N hydrogen bonds or π-π stacking .

Q. What are the common synthetic routes for preparing dihydroquinolin-4-one derivatives?

A standard method involves acid- or base-catalyzed isomerization of 2′-aminochalcones. For instance, microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst accelerates the reaction, yielding 63% of the product in 5 minutes at 360 W . Alternative routes include silica gel-supported catalysts or solvent-free conditions to reduce corrosion risks from traditional reagents like orthophosphoric acid .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to improve yields of this compound?

Optimization involves tuning microwave power, reaction time, and catalyst loading. InCl₃ (20 mol%) under 360 W irradiation for 5 minutes is effective for analogous compounds, balancing rapid heating and reduced side reactions . Post-reaction purification via crystallization (e.g., CH₂Cl₂/di-isopropylether) enhances purity. Methodological validation includes comparing yields under conventional vs. microwave conditions to assess efficiency gains.

Q. What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and electronic effects.
  • SCXRD : Resolves conformational details (e.g., dihedral angles between aromatic systems, such as 57.84° between quinoline and benzene rings) and intermolecular interactions (e.g., centroid-to-centroid π-π distances of 3.94 Å) .
  • HRMS : Validates molecular weight and fragmentation patterns. Cross-referencing spectral data with computational models (e.g., DFT) ensures structural accuracy .

Q. What non-linear optical properties does this compound exhibit, and how are they evaluated?

Dihydroquinolinone derivatives demonstrate two-photon absorption (TPA) and fluorescence, relevant for optoelectronic applications. Experimental evaluation involves:

  • Z-scan technique : Measures TPA coefficients using pulsed lasers.
  • Fluorescence lifetime imaging : Quantifies excited-state dynamics. Crystallographic data (e.g., planarized π-systems) correlate with enhanced TPA efficiency due to extended conjugation .

Q. How do substituents on the benzenesulfonyl group influence intermolecular interactions in the solid state?

Substituents alter crystal packing via steric and electronic effects. For example, bulky groups reduce π-π stacking efficiency, while electron-withdrawing groups enhance hydrogen bonding (e.g., N–H⋯N interactions with distances of ~2.8 Å). SCXRD reveals these trends, guiding the design of co-crystals for tailored material properties .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) are addressed by:

  • Solvent effect modeling : Incorporating solvent polarity in computational simulations.
  • Dynamic NMR analysis : Detecting conformational equilibria in solution.
  • SCXRD validation : Benchmarking computational geometries against experimental data .

Methodological Recommendations

  • Synthesis : Prioritize microwave methods with InCl₃ for rapid, high-yield reactions .
  • Characterization : Combine SCXRD, NMR, and HRMS for structural certainty.
  • Property Analysis : Use Z-scan and fluorescence microscopy for optoelectronic profiling .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one
Reactant of Route 2
1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one

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